oxotitanium(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide
Description
Oxotitanium(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide is a complex compound that belongs to the class of porphyrin complexes Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll This particular compound is known for its unique structure, which includes a titanium ion coordinated to a porphyrin ring substituted with pyridyl groups
Properties
Molecular Formula |
C40H24N8OTi |
|---|---|
Molecular Weight |
680.5 g/mol |
IUPAC Name |
oxotitanium(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide |
InChI |
InChI=1S/C40H24N8.O.Ti/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;;/h1-24H;;/q-2;;+2 |
InChI Key |
GNZXTMFGHRXKDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.O=[Ti+2] |
Origin of Product |
United States |
Preparation Methods
The synthesis of oxotitanium(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide typically involves the following steps:
Synthesis of the Porphyrin Ligand: The porphyrin ligand, 5,10,15,20-tetrapyridin-4-ylporphyrin, is synthesized through the condensation of pyrrole and pyridine-4-carbaldehyde under acidic conditions.
Metalation: The synthesized porphyrin ligand is then reacted with a titanium precursor, such as titanium tetrachloride, in the presence of a base to form the oxotitanium(2+) complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Purification: The resulting complex is purified using chromatographic techniques to obtain the desired product with high purity
Chemical Reactions Analysis
Oxotitanium(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the titanium center is oxidized to a higher oxidation state. Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reduction reactions involve the reduction of the titanium center to a lower oxidation state. Reducing agents such as sodium borohydride or hydrazine are commonly used.
Substitution: The pyridyl groups in the porphyrin ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Complexation: The compound can form complexes with other metal ions or ligands, which can alter its chemical and physical properties
Scientific Research Applications
Oxotitanium(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide has a wide range of scientific research applications:
Catalysis: The compound is used as a catalyst in various organic reactions, including oxidation and reduction reactions, due to its ability to facilitate electron transfer processes.
Photodynamic Therapy:
Spectrophotometric Reagent: The compound is used as a spectrophotometric reagent for the determination of trace amounts of hydrogen peroxide in various samples, including water and biological fluids
Material Science: It is used in the development of advanced materials, such as sensors and photovoltaic devices, due to its unique electronic and optical properties.
Mechanism of Action
The mechanism of action of oxotitanium(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide involves the interaction of the titanium center with various substrates. In catalysis, the titanium center facilitates electron transfer processes, leading to the activation of substrates and the formation of reaction intermediates. In photodynamic therapy, the compound absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species that induce cell damage and apoptosis .
Comparison with Similar Compounds
Oxotitanium(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide can be compared with other similar compounds, such as:
Oxovanadium(IV) Porphyrins: These compounds have a vanadium center instead of titanium and exhibit similar catalytic and photodynamic properties.
Iron(III) Porphyrins: Iron porphyrins are well-known for their role in biological systems, such as hemoglobin, and have similar catalytic properties.
Manganese(III) Porphyrins: These compounds are used as catalysts in oxidation reactions and have similar electronic properties to titanium porphyrins
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
